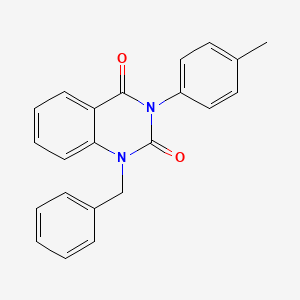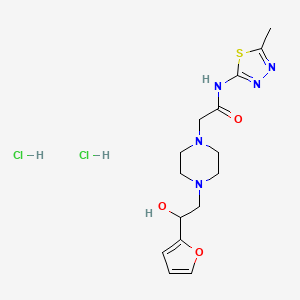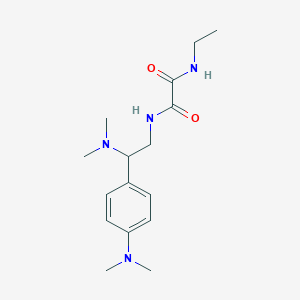
1-ベンジル-3-(4-メチルフェニル)キナゾリン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, has garnered interest in various fields of scientific research.
科学的研究の応用
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels. By inhibiting these enzymes, 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione can potentially regulate blood glucose levels, making it a compound of interest in the treatment of diabetes .
Mode of Action
1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione interacts with its targets, the enzymes α-amylase and α-glucosidase, by binding to their active sites and inhibiting their activity . This interaction prevents the breakdown of carbohydrates into glucose, thereby controlling the rise of blood glucose levels after meals .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes by 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione affects the carbohydrate digestion pathway . Normally, these enzymes break down complex carbohydrates into simple sugars for absorption. When these enzymes are inhibited, the breakdown process is slowed, resulting in a slower release and absorption of glucose into the bloodstream .
Result of Action
The molecular and cellular effects of 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione’s action primarily involve the regulation of blood glucose levels. By inhibiting α-amylase and α-glucosidase enzymes, this compound slows down the breakdown of carbohydrates, leading to a slower release and absorption of glucose. This can help control post-meal blood glucose spikes, which is beneficial for managing diabetes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the condensation of benzylamine with 4-methylbenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can have different biological and chemical properties.
類似化合物との比較
Similar Compounds
1-benzyl-3-bromo-5-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrole-2-one: This compound shares a similar benzyl and methylphenyl structure but differs in its core heterocyclic system.
1-benzyl-3-(5’-hydroxymethyl-2’-furyl)indazole: Another compound with a benzyl group, but with an indazole core.
Uniqueness
1-benzyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific quinazoline core, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-benzyl-3-(4-methylphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-11-13-18(14-12-16)24-21(25)19-9-5-6-10-20(19)23(22(24)26)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMZQYLWDGSUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2566773.png)
![2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2566775.png)
![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)
![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2566779.png)
![2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2566781.png)

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2566783.png)






